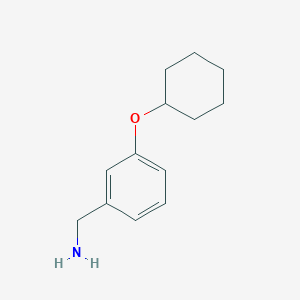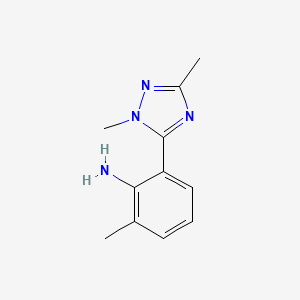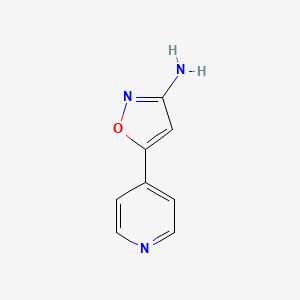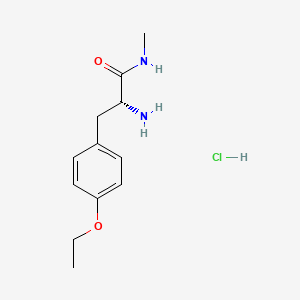
(3-(Cyclohexyloxy)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Cyclohexyloxy)phenyl)methanamine is a chemical compound with the molecular formula C13H19NO It is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclohexyloxy)phenyl)methanamine typically involves the reaction of 3-hydroxybenzaldehyde with cyclohexanol in the presence of an acid catalyst to form 3-(cyclohexyloxy)benzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(3-(Cyclohexyloxy)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(Cyclohexyloxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (3-(Cyclohexyloxy)phenyl)ethanamine
- (3-(Cyclohexyloxy)phenyl)propanamine
- (3-(Cyclohexyloxy)phenyl)butanamine
Comparison: (3-(Cyclohexyloxy)phenyl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(3-cyclohexyloxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,14H2 |
Clave InChI |
QDNNXYYNDGHTNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)



![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)

![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)

